5-aMino-3-(cyclopropylMethyl)-1-Methyl-1H-pyrazole-4-
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Overview
Description
5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- is a compound belonging to the class of amino-pyrazoles. Amino-pyrazoles are known for their versatility and significance in organic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethyl hydrazine with 1-methyl-3-oxobutan-1-one, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as sodium ethoxide in ethanol at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
5-Amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-(methyl)-1H-pyrazole-4-: Similar structure but lacks the cyclopropylmethyl group.
5-Amino-3-(ethyl)-1H-pyrazole-4-: Contains an ethyl group instead of a cyclopropylmethyl group.
5-Amino-3-(phenyl)-1H-pyrazole-4-: Contains a phenyl group instead of a cyclopropylmethyl group.
Uniqueness
The presence of the cyclopropylmethyl group in 5-amino-3-(cyclopropylmethyl)-1-methyl-1H-pyrazole-4- imparts unique steric and electronic properties, making it distinct from other amino-pyrazoles. This structural feature can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications .
Properties
CAS No. |
1245807-91-3 |
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Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
5-amino-3-(cyclopropylmethyl)-1-methylpyrazole-4-carbonitrile |
InChI |
InChI=1S/C9H12N4/c1-13-9(11)7(5-10)8(12-13)4-6-2-3-6/h6H,2-4,11H2,1H3 |
InChI Key |
HBRMRNVZODFBMM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)CC2CC2)C#N)N |
Origin of Product |
United States |
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